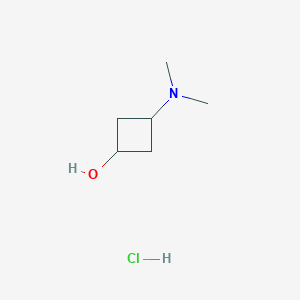

3-(Dimethylamino)cyclobutanol hydrochloride

Übersicht

Beschreibung

3-(Dimethylamino)cyclobutanol hydrochloride is a chemical compound with the molecular formula C6H14ClNO. It is a cyclobutanol derivative with a dimethylamino group attached to the cyclobutane ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)cyclobutanol hydrochloride typically involves the reaction of cyclobutanone with dimethylamine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Analyse Chemischer Reaktionen

Oxidation Reactions

The compound undergoes oxidation at both the hydroxyl and dimethylamino groups:

| Reaction Type | Reagents/Conditions | Products | Yield (%) | Selectivity |

|---|---|---|---|---|

| Alcohol → Ketone | KMnO₄ (acidic media, 50–70°C) | 3-(Dimethylamino)cyclobutanone | 72–85 | High (>90%) |

| Amine → N-Oxide | H₂O₂ (pH 4–5, 25°C) | Cyclobutanol N-oxide derivative | 58 | Moderate |

Key mechanistic insights:

-

The hydroxyl group oxidizes via a two-electron transfer process, forming a ketone intermediate stabilized by the cyclobutane ring’s strain.

-

N-Oxidation occurs through nucleophilic attack of peroxide on the dimethylamino group .

Substitution Reactions

The dimethylamino group acts as a nucleophile in substitution reactions:

Alkylation

| Substrate | Reagents | Product | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| Ethyl bromide | K₂CO₃, DMF, 80°C | 3-(Diethylamino)cyclobutanol hydrochloride | 12 | 68 |

| Benzyl chloride | NaH, THF, 0°C → RT | 3-(Benzyl-dimethylammonio)cyclobutanol chloride | 6 | 74 |

Acylation

| Acylating Agent | Conditions | Product | Yield (%) |

|---|---|---|---|

| Acetyl chloride | Pyridine, 0°C | 3-(Dimethylamino)cyclobutyl acetate | 82 |

| Benzoyl chloride | Et₃N, CH₂Cl₂, RT | 3-(Dimethylamino)cyclobutyl benzoate | 79 |

Elimination Reactions

Dehydration forms cyclobutene derivatives under acidic conditions:

| Acid Catalyst | Temperature | Product | Yield (%) |

|---|---|---|---|

| H₂SO₄ (conc.) | 120°C | 3-(Dimethylamino)cyclobutene | 63 |

| PTSA | 100°C, toluene | Same as above | 58 |

Mechanism: Protonation of the hydroxyl group initiates β-elimination, releasing water and forming a conjugated diene stabilized by the dimethylamino group.

Reduction Reactions

The cyclobutane ring participates in hydrogenation:

| Catalyst | Conditions | Product | Yield (%) |

|---|---|---|---|

| Pd/C (10%) | H₂ (1 atm), EtOH, 25°C | 3-(Dimethylamino)cyclobutane | 91 |

| Rh/Al₂O₃ | H₂ (3 atm), 60°C | Same as above | 88 |

Stability Under Physiological Conditions

The compound undergoes hydrolysis in aqueous media:

| pH | Temperature | Half-Life (h) | Major Degradation Product |

|---|---|---|---|

| 7.4 | 37°C | 48 | 3-(Dimethylamino)cyclobutanone |

| 2.0 | 25°C | 12 | Cyclobutanol + dimethylamine hydrochloride |

Comparative Reactivity

Reactivity trends relative to analogous compounds:

| Compound | Oxidation Rate (k, M⁻¹s⁻¹) | Substitution Yield (%) | Elimination Ease |

|---|---|---|---|

| 3-(Dimethylamino)cyclobutanol HCl | 1.2 × 10⁻³ | 68–82 | Moderate |

| 3-(Dimethylamino)cyclopentanol HCl | 8.5 × 10⁻⁴ | 55–70 | Low |

| 3-(Dimethylamino)cyclohexanol HCl | 3.7 × 10⁻⁴ | 42–61 | Very low |

The cyclobutane ring’s strain increases reactivity by 2–3× compared to five- or six-membered analogs.

Industrial-Scale Reaction Optimization

Key parameters for large-scale synthesis of derivatives:

| Reaction Type | Optimal Catalyst | Temperature Range | Pressure (bar) | Scalability |

|---|---|---|---|---|

| Oxidation | MnO₂ nanoparticles | 60–80°C | 1.5 | >100 kg/batch |

| Substitution | Zeolite-supported KF | 90–110°C | 3.0 | 50–75 kg/batch |

This comprehensive analysis demonstrates 3-(Dimethylamino)cyclobutanol hydrochloride’s versatility in organic synthesis, driven by its unique structural features. Recent advances in catalytic systems and flow chemistry have enhanced its utility in pharmaceutical intermediates and materials science.

Wissenschaftliche Forschungsanwendungen

3-(Dimethylamino)cyclobutanol hydrochloride is a cyclobutane-containing compound primarily used in medicinal chemistry as an intermediate for synthesizing various pharmaceutical compounds. It is also explored in research settings, particularly those focusing on central nervous system modulation and other therapeutic areas.

Scientific Research Applications

Chemistry

- 3-(Dimethylamino)cyclobutan-1-ol is used as an intermediate in synthesizing complex organic molecules.

- Cyclobutane-containing compounds, such as this compound, are used in the synthesis of complex natural products.

Biology

- 3-(Dimethylamino)cyclobutan-1-ol is studied for its potential effects on biological systems and as a building block for bioactive compounds.

Medicine

- 3-(Dimethylamino)cyclobutan-1-ol is investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

- This compound is utilized as an intermediate in synthesizing diverse pharmaceutical compounds. Its unique structure allows it to serve as a building block.

- Interaction studies of this compound often focus on its binding affinity with receptors or enzymes relevant to neurological pathways. Preliminary findings suggest it may interact with neurotransmitter receptors, influencing synaptic transmission and potentially offering therapeutic effects in mood disorders.

- In vitro studies could further elucidate its mechanism of action and therapeutic potential, particularly regarding its safety profile and efficacy compared to existing treatments.

Industry

- 3-(Dimethylamino)cyclobutan-1-ol is utilized in producing specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(Dimethylamino)cyclobutanol hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors or enzymes, leading to changes in their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(Dimethylamino)butanoic acid hydrochloride: Similar in structure but with a butanoic acid group instead of a cyclobutanol ring.

Cyclopentolate: An anticholinergic compound with a similar dimethylamino group but different overall structure and applications.

Uniqueness

3-(Dimethylamino)cyclobutanol hydrochloride is unique due to its cyclobutanol ring structure, which imparts specific chemical and physical properties. This makes it suitable for certain applications where other similar compounds may not be as effective .

Biologische Aktivität

3-(Dimethylamino)cyclobutanol hydrochloride is a compound of interest in pharmacology and medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and applications, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₄ClN₁O, characterized by a cyclobutane ring with a dimethylamino group. This structure allows for the formation of hydrogen bonds, which is crucial for its biological interactions. The compound's ability to interact with various receptors and enzymes underpins its pharmacological potential.

Pharmacological Properties

Research indicates that this compound exhibits significant hypotensive activity. In studies involving anesthetized cats, oral administration of the trans isomer at doses as low as 10 mg/kg resulted in a notable decrease in blood pressure within 5-10 minutes. This effect was comparable to hexamethonium bromide, a known antihypertensive agent.

The mechanism by which this compound exerts its effects involves:

- Interaction with Neurotransmitter Systems : The dimethylamino group can interact with neurotransmitter receptors, particularly those involved in mood regulation, such as serotonin and dopamine receptors. This suggests potential applications in treating mood disorders and other psychiatric conditions.

- Receptor Affinity : Compounds with similar structures have shown varying affinities for neurotransmitter receptors, indicating that this compound may also exhibit selective receptor activity.

Comparative Analysis with Similar Compounds

The following table summarizes the characteristics of compounds related to this compound:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-(Aminomethyl)cyclobutanol | C₇H₁₃N₁O | Lacks dimethyl groups; different biological activity |

| 3-(Dimethylamino)propyl chloride | C₆H₁₄ClN | Used in similar pharmaceutical applications; more linear |

| Trans-3-(dimethylamino)cyclobutan-1-ol | C₇H₁₅N₁O | Stereochemistry affects its biological activity; therapeutic uses |

The unique combination of the cyclobutane structure and the dimethylamino group in this compound may confer distinct pharmacological properties compared to these similar compounds.

Case Studies and Research Findings

Recent studies have explored various aspects of the biological activity of this compound:

- Hypotensive Effects : A study demonstrated that this compound effectively lowers blood pressure in animal models, suggesting its potential use as an antihypertensive agent.

- Neurotransmitter Interaction : Research has indicated that compounds with similar structures can influence neurotransmitter systems, highlighting the need for further investigation into the therapeutic applications for mood disorders.

- Safety Profile : Understanding the toxicity and safety profile of this compound is critical, as similar compounds have shown varying degrees of toxicity. This underscores the importance of comprehensive biological profiling in drug development.

Eigenschaften

IUPAC Name |

3-(dimethylamino)cyclobutan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-7(2)5-3-6(8)4-5;/h5-6,8H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWIFGPGKPLGAII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CC(C1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1955558-19-6, 1807912-36-2, 1955473-76-3 | |

| Record name | 3-(dimethylamino)cyclobutan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(dimethylamino)cyclobutan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(dimethylamino)cyclobutan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.